Bis(2-formylphenyl) Ether
Overview
Description
It is a white to light yellow powder or crystal with a melting point of approximately 78°C and a boiling point of 182°C at 1.5 mmHg . This compound is primarily used in scientific research and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-formylphenyl) Ether can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromobenzaldehyde with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Bis(2-formylphenyl) Ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups, forming bis(2-hydroxyphenyl) ether.
Substitution: The formyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Bis(2-carboxyphenyl) ether.
Reduction: Bis(2-hydroxyphenyl) ether.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-formylphenyl) Ether has numerous applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-formylphenyl) Ether largely depends on its chemical reactivity. The formyl groups are highly reactive, allowing the compound to participate in various chemical transformations. These reactions often involve the formation of intermediates that can further react to form more complex structures. The molecular targets and pathways involved are specific to the reactions and applications being studied .
Comparison with Similar Compounds
Bis(4-formylphenyl) Ether: Similar structure but with formyl groups at the 4-position.
Bis(2-hydroxyphenyl) Ether: Formyl groups replaced with hydroxyl groups.
Bis(2-carboxyphenyl) Ether: Formyl groups oxidized to carboxylic acids.
Uniqueness: Bis(2-formylphenyl) Ether is unique due to the presence of two formyl groups at the 2-position of the phenyl rings, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various aromatic compounds and derivatives.
Properties
IUPAC Name |
2-(2-formylphenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZLKFWMQOYKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346758 | |
Record name | Bis(2-formylphenyl) Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49590-51-4 | |
Record name | Bis(2-formylphenyl) Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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